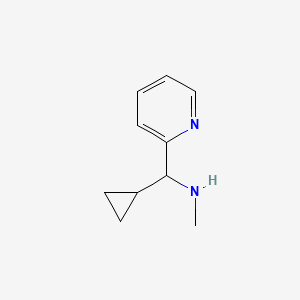![molecular formula C15H16N6 B13878608 8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13878608.png)
8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound that has garnered interest in the fields of medicinal and pharmaceutical chemistry. This compound features a unique structure that combines a phenylpyrrolidine moiety with a triazolopyrazine scaffold, making it a promising candidate for various biological and chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The phenylpyrrolidine moiety can be synthesized through the reaction of phenylacetonitrile with a suitable amine under basic conditions.
Construction of the Triazolopyrazine Scaffold: The triazolopyrazine core can be formed via a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation.
Coupling of the Two Moieties: The final step involves coupling the phenylpyrrolidine moiety with the triazolopyrazine scaffold through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazolopyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazolopyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of various kinases, including c-Met and VEGFR-2, making it a candidate for cancer treatment.
Biological Studies: It has been used in studies to understand its effects on cell cycle progression and apoptosis induction.
Pharmaceutical Development: The compound’s unique structure makes it a valuable scaffold for the development of new drugs with improved efficacy and reduced side effects.
Material Science: The compound has applications in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets:
Kinase Inhibition: The compound inhibits kinases such as c-Met and VEGFR-2 by binding to their active sites, thereby blocking their activity and preventing downstream signaling pathways.
Apoptosis Induction: It induces apoptosis in cancer cells by altering cell cycle progression and activating apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar triazolopyrazine scaffold.
Triazolo[4,3-a]pyrazine: A compound with dual c-Met/VEGFR-2 inhibitory activity.
Pyrazolo[5,1-c][1,2,4]triazine: Known for its antiviral and antitumor activities.
Uniqueness
8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine stands out due to its unique combination of a phenylpyrrolidine moiety with a triazolopyrazine scaffold, which imparts distinct biological activities and chemical properties. Its ability to inhibit multiple kinases and induce apoptosis makes it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C15H16N6 |
|---|---|
Molekulargewicht |
280.33 g/mol |
IUPAC-Name |
8-(2-phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |
InChI |
InChI=1S/C15H16N6/c16-15-18-14-13(17-8-10-21(14)19-15)20-9-4-7-12(20)11-5-2-1-3-6-11/h1-3,5-6,8,10,12H,4,7,9H2,(H2,16,19) |
InChI-Schlüssel |
USYKHFISDLWTLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)C2=NC=CN3C2=NC(=N3)N)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,4-Thiadiazole, 2-hexyl-5-[4-(octyloxy)phenyl]-](/img/structure/B13878526.png)
![Ethyl 2-[4-acetylsulfanyl-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]piperidin-3-ylidene]acetate](/img/structure/B13878531.png)

![2-[(3-chloro-2H-indazol-5-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide](/img/structure/B13878545.png)



![Tert-butyl 4-chloro-6-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13878563.png)
![2-(4-Bromophenyl)furo[3,2-c]pyridine](/img/structure/B13878567.png)
![5-{3-Chloro-4-[(1-methylethyl)oxy]phenyl}-1,3,4-oxadiazol-2-amine](/img/structure/B13878568.png)


![N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13878594.png)
![2-phenylmethoxy-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13878596.png)
